5-bromo-N-propyl-2-furamide
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Overview
Description
5-bromo-N-propyl-2-furamide is an organic compound with the molecular formula C8H10BrNO2 It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom at the 5-position and a propyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-propyl-2-furamide typically involves the bromination of 2-furamide followed by the introduction of a propyl group. One common synthetic route is as follows:
Bromination: 2-furamide is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce a bromine atom at the 5-position of the furan ring.
N-alkylation: The brominated intermediate is then reacted with propylamine under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-propyl-2-furamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., dimethylformamide) can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Substitution: Formation of various substituted furan derivatives.
Oxidation: Formation of furanones.
Reduction: Formation of tetrahydrofuran derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
5-bromo-N-propyl-2-furamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-propyl-2-furamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the furan ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects. The propyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-methyl-2-furamide: Similar structure but with a methyl group instead of a propyl group.
5-chloro-N-propyl-2-furamide: Similar structure but with a chlorine atom instead of a bromine atom.
5-bromo-N-ethyl-2-furamide: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
5-bromo-N-propyl-2-furamide is unique due to the presence of the bromine atom and the propyl group, which may confer distinct chemical and biological properties compared to its analogs. The bromine atom can participate in specific interactions, and the propyl group can influence the compound’s solubility and membrane permeability, potentially enhancing its effectiveness in various applications.
Properties
IUPAC Name |
5-bromo-N-propylfuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-2-5-10-8(11)6-3-4-7(9)12-6/h3-4H,2,5H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRGYNRETDYFOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(O1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400348 |
Source
|
Record name | 5-bromo-N-propyl-2-furamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
544442-03-7 |
Source
|
Record name | 5-bromo-N-propyl-2-furamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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